molecular formula C16H15N3O3 B2860343 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one CAS No. 2034997-04-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one

Cat. No.: B2860343
CAS No.: 2034997-04-9
M. Wt: 297.314
InChI Key: QJSBXLLOKIVXCU-DUXPYHPUSA-N
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Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one is a heterocyclic enone derivative characterized by a benzo[d][1,3]dioxole (piperonyl) group linked via an α,β-unsaturated ketone to a dihydropyrazolo[1,5-a]pyrazine scaffold. The benzo[d][1,3]dioxole moiety is known for enhancing metabolic stability and membrane permeability in drug-like molecules .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-16(18-7-8-19-13(10-18)5-6-17-19)4-2-12-1-3-14-15(9-12)22-11-21-14/h1-6,9H,7-8,10-11H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSBXLLOKIVXCU-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=CC=N2)CN1C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3} with a molecular weight of approximately 273.31 g/mol. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a dihydropyrazolo[1,5-a]pyrazine unit, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For example, compounds similar to this compound have shown high activity against both Gram-positive and Gram-negative bacteria. In a study by El-Behairy et al., certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .

Anticancer Activity

The anticancer potential of compounds with similar structures has been extensively studied. A notable investigation revealed that bis-benzo[d][1,3]dioxol-5-yl derivatives exhibited promising antiproliferative effects against various cancer cell lines, including HepG2 and HCT116. For instance, one compound showed an IC50 value of 2.38 µM for HepG2 cells compared to 7.46 µM for doxorubicin, indicating superior efficacy . Mechanistic studies suggested that these compounds may induce apoptosis via the mitochondrial pathway and inhibit EGFR signaling .

Antioxidant Activity

Compounds featuring the benzo[d][1,3]dioxole motif have also been associated with antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

The biological effects of this compound can be linked to several mechanisms:

  • Inhibition of Enzymatic Pathways: Many derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis: The activation of apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with similar compounds.
  • Antioxidant Mechanisms: The electron-donating capacity of these compounds allows them to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

StudyCompoundTargetResult
El-Behairy et al. 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl derivativesStaphylococcus aureusMIC = 80 nM
Research on bis-benzo[d][1,3]dioxol derivatives Bis-benzo[d][1,3]dioxol thioureaHepG2 Cancer CellsIC50 = 2.38 µM
Antioxidant studies Various benzo[d][1,3]dioxole derivativesOxidative stress modelsSignificant ROS scavenging

Comparison with Similar Compounds

Key Observations :

  • Carbohydrazide derivatives (e.g., ) exhibit stronger hydrogen-bonding interactions but reduced metabolic stability compared to the enone scaffold .
  • Bulky substituents (e.g., triisopropylsilyl in ynone precursors) reduce reaction efficiency in triazolopyrazine synthesis, suggesting steric hindrance may also affect the target compound’s derivatization .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound shows moderate similarity (0.45–0.60) to triazolopyrazines . However, its enone system reduces similarity to pyrazole-carbohydrazides (e.g., , Tanimoto <0.30). QSAR models predict distinct bioactivity profiles due to the conjugated enone’s electrophilic nature .

Bioactivity and Proteomic Interaction Profiles

Hierarchical clustering of bioactivity data (NCI-60 and PubChem) suggests that enone-containing compounds cluster separately from carbohydrazides and triazolopyrazines, correlating with divergent protein target interactions . The CANDO platform predicts that the target compound’s proteomic signature overlaps with kinase inhibitors (e.g., PKC inhibitors) due to its planar enone system, unlike nitro-substituted analogs , which align with oxidoreductase modulators.

Preparation Methods

Heck Coupling

A palladium-catalyzed Heck coupling between a benzodioxole vinyl bromide and a pyrazolo-pyrazine iodide offers an alternative route. However, this method requires prefunctionalized starting materials and affords lower yields (50–60%) compared to condensation.

Wittig Reaction

The Wittig reaction between a benzodioxole ylide and a pyrazolo-pyrazine aldehyde has been explored but suffers from moderate stereoselectivity (E:Z = 3:1) and cumbersome ylide preparation.

Spectroscopic Characterization

The target compound exhibits distinct spectroscopic features:

  • ¹H NMR (CDCl₃) : δ 6.85 (d, J = 15.6 Hz, 1H, CH=CO), 6.78 (s, 1H, benzodioxole), 4.32 (s, 2H, pyrazine CH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Table 3: Spectroscopic Data Comparison

Technique Key Signals Reference
¹H NMR δ 6.85 (d, CH=CO), 4.32 (s, CH₂)
IR 1675 cm⁻¹ (C=O)

Q & A

Q. What are the optimal synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with commercially available precursors. Key steps include:

  • Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of aminopyrazole derivatives under reflux conditions (e.g., using ethanol or chloroform as solvents) .
  • Coupling : The benzo[d][1,3]dioxole moiety is introduced through Suzuki-Miyaura or Ullmann coupling reactions, requiring palladium catalysts and controlled temperatures (60–80°C) .
  • Enone Formation : The (E)-configured enone linker is synthesized via Wittig or Horner-Wadsworth-Emmons reactions, ensuring stereochemical control by using stabilized ylides .
  • Protection-Deprotection : Temporary protection of amine groups (e.g., using Boc or Fmoc groups) prevents undesired side reactions during coupling steps .

Critical Parameters :

  • Reaction yields depend on solvent polarity, catalyst loading, and temperature gradients.
  • Inert atmospheres (N₂/Ar) are essential to avoid oxidation of sensitive intermediates .

Table 1: Representative Synthetic Steps

StepReaction TypeKey Reagents/ConditionsPurpose
1CyclizationEthanol, 80°C, 12hCore formation
2CouplingPd(PPh₃)₄, K₂CO₃, DMFBenzodioxole attachment
3Enone synthesisPh₃P=CHCO, THF, 0°C→RT(E)-configured linker

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing between diastereotopic protons in the pyrazine ring and benzodioxole substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and validates synthetic accuracy .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally analogous pyrazolo-pyrazine derivatives (e.g., triclinic system, space group P1) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the enone) .

Table 2: Key Characterization Data

TechniqueObserved DataReference
¹H NMRδ 6.85–7.40 (benzodioxole aromatics), δ 8.20 (pyrazine H)
HRMSm/z 422.1485 [M+H]⁺ (calc. 422.1490)
X-raya = 7.17 Å, b = 10.70 Å, α = 81.16°

Advanced Research Questions

Q. How does the stereochemistry of the enone linker influence bioactivity?

Methodological Answer: The (E)-configuration of the enone linker ensures planarity, which enhances π-π stacking with biological targets (e.g., enzyme active sites). Computational docking studies using Schrödinger Suite or AutoDock Vina can model interactions:

  • Molecular Dynamics (MD) Simulations : Reveal stability of the (E)-isomer in hydrophobic pockets compared to the (Z)-form .
  • Structure-Activity Relationship (SAR) : Analogues with bulkier substituents on the pyrazine ring show reduced activity, suggesting steric hindrance disrupts target binding .

Experimental Validation :

  • Synthesize (E)- and (Z)-isomers separately via stereocontrolled methods (e.g., Stille coupling with chiral ligands).
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to quantify potency differences .

Q. What computational strategies predict the compound’s pharmacokinetics and drug-likeness?

Methodological Answer: Use in silico tools to evaluate ADMET properties:

  • SwissADME : Predicts bioavailability (e.g., %F = 65–70), blood-brain barrier permeability (logBB < -1), and CYP450 inhibition risks .
  • Lipophilicity (LogP) : Calculated values (e.g., LogP = 2.8) align with moderate membrane permeability but may require prodrug strategies for solubility enhancement .
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (e.g., benzodioxole oxygen) for hydrogen bonding with targets .

Table 3: Predicted Pharmacokinetic Parameters

ParameterPredicted ValueReference
LogP2.8
% Oral bioavailability68%
PSA85 Ų

Q. How can structural modifications optimize metabolic stability without compromising activity?

Methodological Answer: Rational design strategies include:

  • Isosteric Replacement : Substitute the benzodioxole methylene group with a carbonyl to reduce CYP-mediated oxidation .
  • Deuterium Incorporation : Replace labile C-H bonds in the pyrazine ring with C-D bonds to slow metabolism (e.g., using D₂O/K₂CO₃ exchange) .
  • Prodrug Derivatization : Introduce phosphate esters at the enone carbonyl to enhance aqueous solubility .

Validation Workflow :

  • Synthesize analogues and test in hepatocyte stability assays.
  • Monitor metabolite profiles via LC-MS/MS to identify degradation pathways .

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